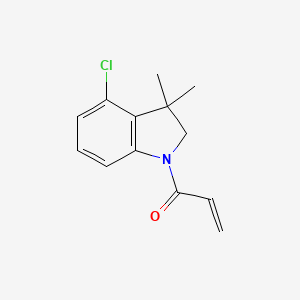

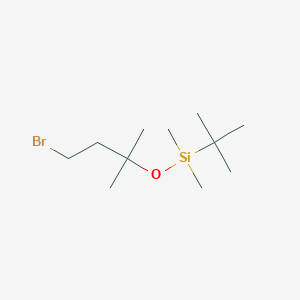

![molecular formula C13H20N4O B2872163 2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 7532-69-6](/img/structure/B2872163.png)

2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one” is a compound with the molecular formula C6H6N4O and a molecular weight of 150.1380 . It’s also known by other names such as “5-Methyl-7-hydroxy-1,3,4-triazaindolizine” and "5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol" .

Synthesis Analysis

This compound has been synthesized through conventional reactions with metallic (II) salts, leading to the formation of novel multidimensional complexes . Another method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 .Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The compound has been used in the synthesis of various complexes, showing different and unusual coordination modes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 150.1380 . More specific physical and chemical properties were not found in the available resources.科学的研究の応用

Antibacterial Activity

Research has synthesized novel derivatives of the pyrimidine ring, specifically incorporating the 1,2,4-triazolo[1,5-a]pyrimidine structure, which showed antibacterial activity against Gram-positive and Gram-negative microbial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These compounds were evaluated with respect to a minimum inhibitory concentration (MIC) reference, indicating potential use in developing new antimicrobial agents (Lahmidi et al., 2019).

Antimicrobial and Antifungal Activities

Derivatives of 2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol have been synthesized and shown to possess antimicrobial and antifungal properties. These compounds were tested in vitro for their effectiveness against various microbial pathogens, showcasing their potential as a base for developing new antimicrobial and antifungal treatments (Komykhov et al., 2017).

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized through various methods, including X-ray diffraction, spectroscopy, and DFT calculations. These studies not only help understand the chemical and physical properties of these compounds but also lay the groundwork for further applications in materials science and chemistry (Massari et al., 2017).

Antitumor and Antimicrobial Potentials

Some derivatives have been prepared as potential antimicrobial and antitumor agents. While showing promising antimicrobial activity, these studies noted that the compounds did not exhibit appreciable antitumor activity, highlighting the specificity of their biological interactions and the importance of structural features in determining their activity (Said et al., 2004).

Heterocyclic Compound Synthesis

The chemical scaffold of 2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol serves as a basis for synthesizing heterocyclic compounds, which have applications in developing pharmaceuticals and agricultural chemicals. This includes the synthesis of compounds with potential anti-inflammatory and antimicrobial activities, demonstrating the versatility and importance of this chemical structure in medicinal chemistry and drug design (Aggarwal et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

2-heptyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-3-4-5-6-7-8-11-15-13-14-10(2)9-12(18)17(13)16-11/h9H,3-8H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLLJVANRKUSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NC2=NC(=CC(=O)N2N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

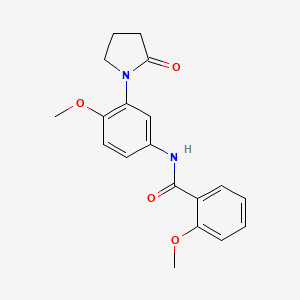

![N-([1,1'-biphenyl]-2-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2872080.png)

![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2872082.png)

![7-(4-Ethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2872088.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2872089.png)

![3-Methoxy-N-methyl-N-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2872090.png)

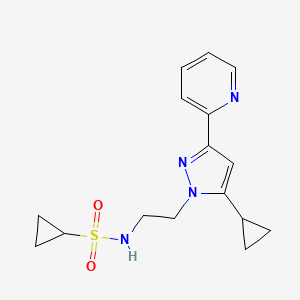

![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2872091.png)

![N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2872092.png)

![N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2872093.png)

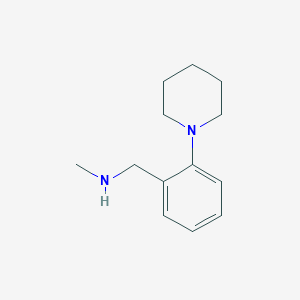

![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)